1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

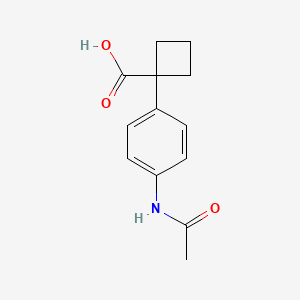

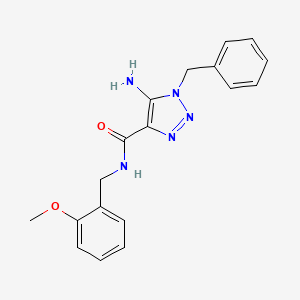

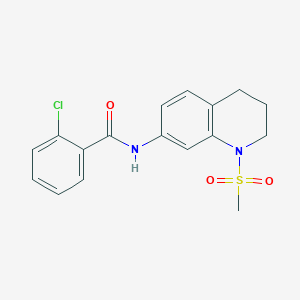

“1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H16BrNO4 . It is a solid substance and is part of the indole family, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has additional functional groups attached to this core, including a tert-butyl group, a methyl group, a bromo group, and two carboxylate groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 354.2 . It is a solid substance stored in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Annulated γ-Carbolines : The compound has been utilized in the synthesis of annulated γ-carbolines through palladium-catalyzed intramolecular iminoannulation, producing various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions in good to excellent yields (Zhang & Larock, 2003).

Aerobic Oxidation of Alcohols : It acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Catalytic Alkylation : The compound has applications in catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes (Qian et al., 2011).

Synthesis of Indoles and Anilines : It is used in the synthesis of indoles and anilines employing tert-butyl sulfinamide as an ammonia surrogate (Prakash et al., 2011).

Synthesis of Spirocyclic Indoline Lactone : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent reactions afford spirocyclic indoline lactone in high yield (Hodges et al., 2004).

NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a derivative, is used as an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities (Chen et al., 2015).

Synthesis of [1,2,4]Triazino [5,6-b]indole-3-thiols and Indolo[2,3-b]quinoxalines : The compound is used in the synthesis of new tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines (Li et al., 2017).

Condensation Reactions : It is used in the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating high functional group compatibility (Umehara et al., 2016).

Nucleophilic Substitutions and Radical Reactions : The tert-butyl phenylazocarboxylates derived from the compound are used for nucleophilic substitutions and radical reactions of phenylazocarboxylates (Jasch et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

Direcciones Futuras

The future directions for the research and application of “1-tert-Butyl 6-methyl 3-bromo-1H-indole-1,6-dicarboxylate” and similar indole derivatives could involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds for the treatment of various health conditions .

Propiedades

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-bromoindole-1,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWCWANVQUOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-methyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2944132.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2944133.png)

![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)

![N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2944137.png)

![1-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2944143.png)